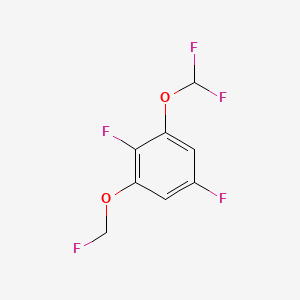![molecular formula C12H22O3S B14062940 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol CAS No. 101822-40-6](/img/structure/B14062940.png)
1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclopentane ring and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol typically involves multiple steps. One common method includes the reaction of cyclopentanone with 2-methylpropane-2-sulfonyl chloride in the presence of a base to form the intermediate sulfonyl compound. This intermediate is then reacted with prop-2-en-1-ol under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, often acting as a reactive site for binding or catalysis. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2-Methyl-2-propen-1-ol: Shares a similar alkene structure but lacks the cyclopentane ring and sulfonyl group.
Prop-2-en-1-ol: Similar in having an alkene and alcohol functional group but differs in overall structure.
Isobutylene: A related hydrocarbon with a similar branched structure but without the sulfonyl and cyclopentane components.
Uniqueness: 1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, sulfonyl group, and alkene functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
101822-40-6 |
|---|---|
Formule moléculaire |
C12H22O3S |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
1-(2-tert-butylsulfonylprop-2-enyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H22O3S/c1-10(16(14,15)11(2,3)4)9-12(13)7-5-6-8-12/h13H,1,5-9H2,2-4H3 |
Clé InChI |
HJPMSWLUFMXGMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C(=C)CC1(CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


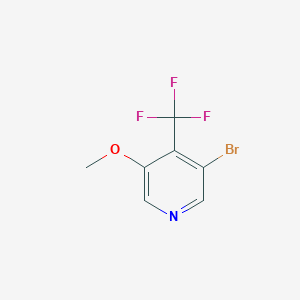
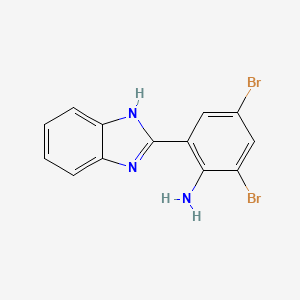
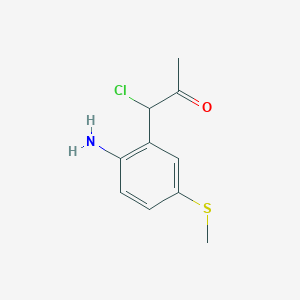
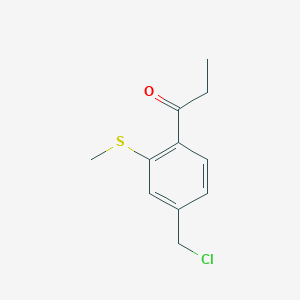
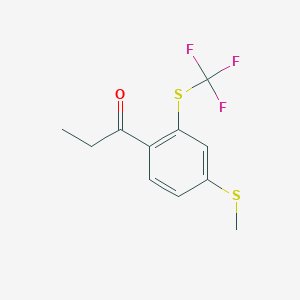
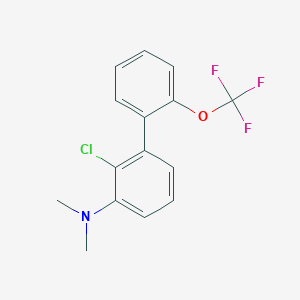
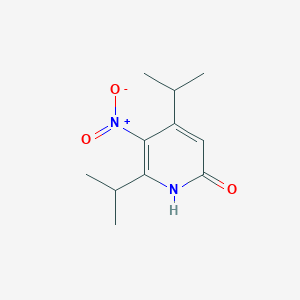
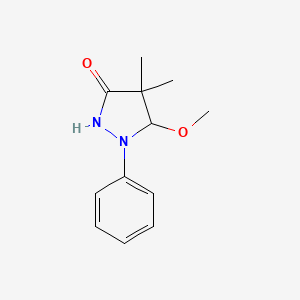

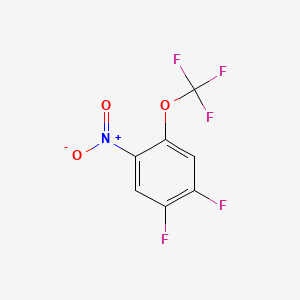

![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
